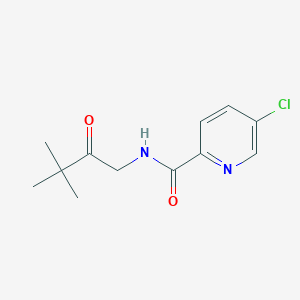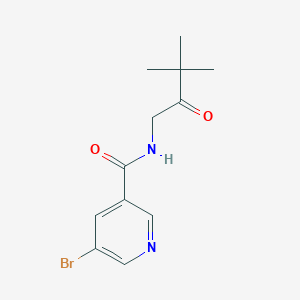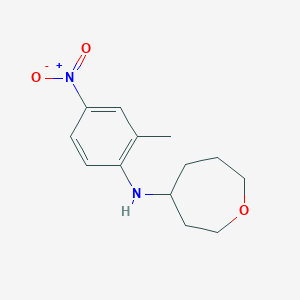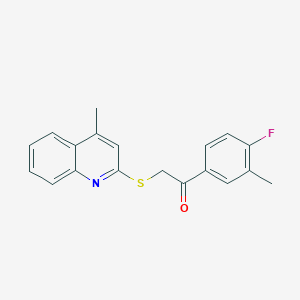
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone, also known as DMQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQS is a synthesized compound that has been studied for its biochemical and physiological effects, mechanism of action, and future directions for research.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes. 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in regulating cell growth and differentiation. 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of protein tyrosine phosphatases. 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has also been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase. In vivo studies have shown that 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has anti-inflammatory effects and can reduce the severity of colitis in mice.
实验室实验的优点和局限性
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone also has limitations, including its poor solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone. In medicinal chemistry, further studies are needed to optimize the structure of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone for its potential as an anticancer agent. In biochemistry, further studies are needed to understand the mechanism of action of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone and its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, further studies are needed to explore the potential of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone as a building block for constructing supramolecular structures. Additionally, further studies are needed to explore the potential of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone in other fields, such as neuroscience and environmental science.
In conclusion, 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a synthesized compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its biochemical and physiological effects, mechanism of action, and future directions for research. Further studies are needed to fully understand the potential of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone in various fields and to optimize its structure for its potential as a therapeutic agent.
合成方法
The synthesis of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone involves the reaction between 3,4-dimethylbenzaldehyde and 4-methyl-2-aminophenol, followed by the reaction with carbon disulfide and chloroacetic acid. The final product is obtained after purification and recrystallization. This synthesis method has been optimized and studied for its efficiency and yield.
科学研究应用
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential as a building block for constructing supramolecular structures.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-13-8-9-16(10-14(13)2)19(22)12-23-20-11-15(3)17-6-4-5-7-18(17)21-20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSSDNQGGLVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)



![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)

![N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)
![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)
